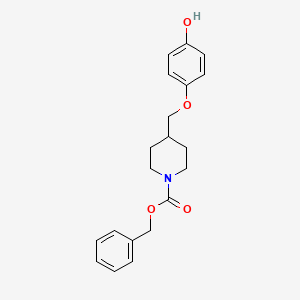

Benzyl 4-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate

Beschreibung

Benzyl 4-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate is a piperidine derivative featuring a benzyl carbamate group at the 1-position and a (4-hydroxyphenoxy)methyl substituent at the 4-position of the piperidine ring. This compound is of interest in medicinal chemistry due to its structural motifs, which are common in bioactive molecules. The hydroxyphenoxy group may confer antioxidant or receptor-binding properties, while the benzyl carbamate acts as a protective group for the piperidine nitrogen, enhancing synthetic versatility.

Eigenschaften

IUPAC Name |

benzyl 4-[(4-hydroxyphenoxy)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c22-18-6-8-19(9-7-18)24-14-17-10-12-21(13-11-17)20(23)25-15-16-4-2-1-3-5-16/h1-9,17,22H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYWKLYMWWJQLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COC2=CC=C(C=C2)O)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Benzyl 4-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Benzyl 4-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate can be summarized as follows:

- Molecular Formula : C₁₄H₁₉NO₃

- Molecular Weight : 249.31 g/mol

- CAS Number : 122860-33-7

This compound features a piperidine ring substituted with a benzyl group and a phenoxy moiety, which may contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological pathways, particularly those involving neurotransmitter systems and enzyme inhibition. The following mechanisms are hypothesized for Benzyl 4-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes such as monoacylglycerol lipase (MAGL), which is involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of endocannabinoids, potentially affecting pain perception and inflammation .

- Receptor Modulation : Similar piperidine derivatives have been shown to act as antagonists or agonists at various receptors, including muscarinic receptors, which are implicated in neurological functions .

Antiproliferative Effects

Recent studies have demonstrated that Benzyl 4-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate exhibits significant antiproliferative activity against various cancer cell lines. The compound's IC₅₀ values indicate its potency:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MDA-MB-231 (Breast) | 19.9 |

| MCF-7 (Breast) | 75.3 |

| COV318 (Ovarian) | 25.0 |

| OVCAR-3 (Ovarian) | 30.0 |

These results suggest that the compound may be a promising candidate for further development as an anticancer agent .

Neurological Implications

The modulation of the endocannabinoid system through MAGL inhibition suggests potential applications in treating neurological disorders. Studies have indicated that similar compounds can alleviate symptoms associated with conditions like multiple sclerosis and neuropathic pain by enhancing endocannabinoid signaling .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Benzyl 4-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate has been explored for its potential therapeutic effects, particularly as an inhibitor of specific biological targets. Its structure allows it to interact with various receptors and enzymes, making it a candidate for drug development.

1.1. Anticancer Activity

Recent studies have indicated that piperidine derivatives, including benzyl 4-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate, exhibit anticancer properties. For instance, piperidine-based compounds have shown cytotoxic effects against various cancer cell lines, including breast cancer cells, by inducing apoptosis and inhibiting cell proliferation . The mechanism of action often involves the modulation of signaling pathways associated with cancer growth.

1.2. Neurological Disorders

Research has highlighted the potential of this compound in treating neurological disorders by acting as a modulator of neurotransmitter systems. For example, derivatives with similar structural features have been studied for their role as muscarinic receptor antagonists, which could be beneficial in conditions like Alzheimer's disease . These compounds may enhance cognitive function by inhibiting acetylcholinesterase activity, thus increasing acetylcholine levels in the brain.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of benzyl 4-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate is crucial for optimizing its pharmacological properties. SAR studies have shown that modifications to the piperidine ring and substituents can significantly impact the compound's potency and selectivity against biological targets.

2.1. Modifications and Potency

Research indicates that varying the substituents on the piperidine ring can enhance the compound's efficacy as an inhibitor of enzymes involved in metabolic processes related to diseases such as tuberculosis . For instance, modifications that reduce lipophilicity while maintaining binding affinity can lead to improved pharmacokinetic profiles.

3.1. Case Study: Anticancer Efficacy

A study on piperidine derivatives demonstrated that certain analogs exhibited enhanced cytotoxicity against breast cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The findings suggest that benzyl 4-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate could be further investigated for its potential as an anticancer agent.

3.2. Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of piperidine derivatives, revealing that compounds with similar structures could inhibit cholinesterase activity effectively . This inhibition is essential for developing treatments aimed at improving cognitive function in neurodegenerative diseases.

Summary of Findings

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Aromatic/heteroaromatic substituents

- Benzyl 4-((5-(4-Fluorophenylcarbamoyl)pyridin-2-ylthio)methyl)piperidine-1-carboxylate (16): Substituent: Pyridine-thioether linked to a fluorophenylcarbamoyl group. Properties: Higher molecular weight (m/z = 495.0), 93.7% HPLC purity, synthesized via nucleophilic substitution (Method A) .

- Benzyl 4-[(5-fluoroindol-1-yl)methyl]piperidine-1-carboxylate (49): Substituent: 5-Fluoroindole group. Properties: 84% yield, oil form, HRMS (m/z = 427.1271) .

- Benzyl 4-((6-methoxypyridin-2-yl)methyl)piperidine-1-carboxylate: Substituent: Methoxy-substituted pyridine. Properties: 61–75% yield via cross-electrophile coupling, HRMS-validated structure .

Hydroxyl/Amino substituents

- Benzyl 4-aminopiperidine-1-carboxylate: Substituent: Free amino group. Comparison: The amino group offers nucleophilic reactivity, making it prone to undesired modifications without protective groups.

Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate :

Ester Group Modifications

- tert-Butyl 4-[(4-hydroxyphenoxy)methyl]piperidine-1-carboxylate: Ester Group: tert-Butyl instead of benzyl. Properties: Likely synthesized via similar routes as the target compound but with tert-butyl chloroformate. Comparison: The tert-butyl group enhances steric protection and may improve metabolic stability but reduce solubility compared to the benzyl group .

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.